

# A Technical Guide to the Spectroscopic Data of Tetracontane

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **tetracontane** (C<sub>40</sub>H<sub>82</sub>). It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed spectroscopic information and experimental methodologies for the characterization of long-chain alkanes.

## **Overview of Tetracontane**

**Tetracontane** is a long-chain saturated hydrocarbon with the chemical formula C<sub>40</sub>H<sub>82</sub>.[1][2][3] As a high-molecular-weight alkane, it is a waxy, white solid at room temperature.[4] Understanding its spectroscopic properties is crucial for its identification and characterization in various matrices, from petroleum products to biological samples.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of organic molecules. For a simple, unbranched alkane like **tetracontane**, the NMR spectra are relatively straightforward, characterized by signals from the terminal methyl (CH<sub>3</sub>) groups and the internal methylene (CH<sub>2</sub>) groups.

## <sup>1</sup>H NMR Spectroscopy Data

The <sup>1</sup>H NMR spectrum of **tetracontane** is dominated by two main signals. The protons of the 38 internal methylene groups are chemically equivalent and overlap to form a large, broad



signal. The protons of the two terminal methyl groups are also equivalent and appear as a distinct triplet.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~1.25	Multiplet / Broad Singlet	Internal Methylene Protons (- CH <sub>2</sub> -) <sub>38</sub>
~0.88	Triplet	Terminal Methyl Protons (- CH <sub>3</sub> ) <sub>2</sub>

Solvent: CDCl<sub>3</sub>; Reference: TMS (0 ppm)[5]

## <sup>13</sup>C NMR Spectroscopy Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments. Due to the long, repeating chain, the signals for the innermost methylene carbons are very close in chemical shift and can be difficult to resolve, even at high field strengths.[6][7] The carbons closer to the chain ends have more distinct chemical shifts.

Chemical Shift (δ) ppm	Assignment
~32.1	C-4 to C-20
~29.9	Internal Methylene Carbons
~29.6	C-3
~22.9	C-2
~14.3	C-1 (Terminal Methyl Carbon)

Solvent: CDCl<sub>3</sub>[5]

## **Experimental Protocol for NMR Spectroscopy**

A detailed protocol for obtaining high-quality NMR spectra of long-chain alkanes is as follows:

• Sample Preparation:



- Weigh and dissolve 5-25 mg of **tetracontane** for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[8]
- Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.[8]
- If any solid particles are present, filter the solution through a glass wool plug into a clean
  NMR tube to ensure sample homogeneity.[8]
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).[9]

#### Instrument Parameters:

- Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion,
  which is particularly important for resolving the methylene signals in <sup>13</sup>C NMR.[4][6]
- Tune and shim the instrument's magnetic field to achieve optimal resolution and line shape.[8]

#### Data Acquisition:

- For ¹H NMR: Acquire the spectrum using a 90° pulse angle. To ensure accurate integration, especially for quantitative analysis, use a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest.[8]
- For <sup>13</sup>C NMR: Use composite pulse decoupling to remove <sup>1</sup>H-<sup>13</sup>C coupling, resulting in a spectrum with singlets for each carbon environment.[10] A sufficient number of scans (e.g., 1000 or more) and a relaxation delay (e.g., 1-2 seconds) are typically required due to the low natural abundance of <sup>13</sup>C and the long relaxation times of carbons in alkanes.[10]

### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Carefully phase the spectrum and apply baseline correction to ensure accurate signal representation.[8]
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.



# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.[11][12]

## **IR Spectroscopy Data**

The key absorption bands in the IR spectrum of **tetracontane** are consistent with those of long-chain alkanes.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Assignment
2950 - 2960	C-H Stretch	Asymmetric, -CH₃
2915 - 2925	C-H Stretch	Asymmetric, -CH <sub>2</sub> -
2870 - 2875	C-H Stretch	Symmetric, -CH₃
2850 - 2855	C-H Stretch	Symmetric, -CH <sub>2</sub> -
1465 - 1475	C-H Bend	Scissoring, -CH <sub>2</sub> -
1375 - 1380	C-H Bend	Symmetric (Umbrella), -CH₃
720 - 730	C-H Rock	-CH <sub>2</sub> - Rocking (characteristic of long chains, $n \ge 4$ )

Source: General alkane IR data and specific spectra for **tetracontane**.[4][11][12][13][14] The presence of a split peak in the 720-730 cm<sup>-1</sup> region is typical for solid, long-chain alkanes.[15]

# **Experimental Protocol for IR Spectroscopy**

- Sample Preparation (Solid Samples):
  - KBr Pellet Method: Mix a small amount of finely ground tetracontane (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture in a die under high pressure to form a transparent or translucent pellet.



- Nujol Mull Method: Grind a few milligrams of tetracontane with a drop of Nujol (mineral oil) to create a fine paste. Spread the mull between two salt plates (e.g., NaCl or KBr).
  Note that Nujol itself has C-H absorptions that will appear in the spectrum.[13]
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common technique that requires minimal sample preparation.[4]

#### Data Acquisition:

- Place the prepared sample (KBr pellet, salt plates, or ATR unit) in the spectrometer's sample holder.
- Record a background spectrum of the empty spectrometer (or pure KBr pellet/ATR crystal).
- Record the sample spectrum over the desired range (typically 4000 to 400 cm<sup>-1</sup>). The final spectrum is presented in terms of transmittance or absorbance.

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For long-chain alkanes, electron ionization (EI) is commonly used, which leads to extensive fragmentation.

## **Mass Spectrometry Data**

The mass spectrum of **tetracontane** shows a small molecular ion peak (M<sup>+</sup>) at m/z 562.[1][16] The fragmentation pattern is characterized by a series of cluster ions separated by 14 mass units, corresponding to the loss of successive CH<sub>2</sub> groups. The most abundant peaks are typically found at lower m/z values.



m/z	Relative Intensity (%)	Assignment
562	4.3	[C40H82] <sup>+</sup> (Molecular Ion)
85	50.8	[C <sub>6</sub> H <sub>13</sub> ] <sup>+</sup> Fragment
71	71.0	[C₅H11] <sup>+</sup> Fragment
57	100.0	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> Fragment (Base Peak)
43	53.3	[C₃H₁]+ Fragment

Source: Data compiled from NIST and ChemicalBook databases.[1][16] The fragmentation of long-chain alkanes occurs along the carbon chain, with cleavage being more likely at points that form more stable secondary carbocations.[17][18]

# **Experimental Protocol for Mass Spectrometry (Electron Ionization)**

- Sample Introduction:
  - For a solid sample like **tetracontane**, a direct insertion probe or a gas chromatograph
    (GC-MS) can be used.[5]
  - Direct Insertion: The sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to vaporize the sample.
  - GC-MS: The sample is first dissolved in a volatile solvent (e.g., hexane) and injected into the GC. The GC separates the components of the sample, and the pure compound (tetracontane) is then introduced into the mass spectrometer's ion source as it elutes from the column.[19]

#### Ionization:

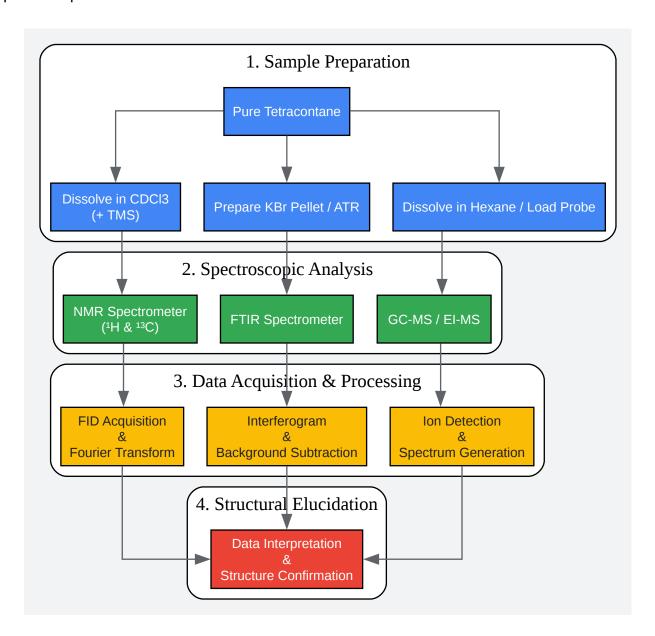
- In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule to form a radical cation, the molecular ion (M<sup>+</sup>).[20]
- Mass Analysis and Detection:



- The generated ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

# **Visualization of Spectroscopic Workflow**

The following diagram illustrates the general workflow for the spectroscopic characterization of a pure compound like **tetracontane**.





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Caption: Workflow for spectroscopic analysis of tetracontane.

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